molecular formula C8H9NO2 B13488658 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione CAS No. 29600-56-4

8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione

Katalognummer: B13488658
CAS-Nummer: 29600-56-4
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: UNCWVIOWSVTJGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione is a unique chemical compound characterized by its tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its complex structure makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione typically involves multiple steps, including cyclization reactions. One common synthetic route involves the reaction of appropriate precursors under specific conditions to form the tricyclic core. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione can be compared with other tricyclic compounds, such as:

    8-Oxatricyclo[4.3.0.0~2,5~]non-3-ene-7,9-dione: This compound has a similar tricyclic structure but differs in its functional groups.

    8-Benzyl-8-azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione: This compound includes a benzyl group, which alters its chemical properties and potential applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

29600-56-4

Molekularformel

C8H9NO2

Molekulargewicht

151.16 g/mol

IUPAC-Name

8-azatricyclo[4.3.0.02,5]nonane-7,9-dione

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4(3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11)

InChI-Schlüssel

UNCWVIOWSVTJGX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C1C3C2C(=O)NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.